N-Benzyl-D-proline ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of N-Benzyl-D-proline ethyl ester derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate results in prolines as a single diastereomer with distinct configurations, showcasing the flexibility in synthesizing specific ester derivatives (Angle & Belanger, 2004).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of research, highlighting the importance of stereochemistry in their synthesis. X-ray crystallography and specific optical rotation measurements have established the structures of compounds like N-Benzoylthiocarbamoyl amino acid ethyl esters, revealing insights into their chelation properties with transition metal ions and configurational isomerism (Lessmann, Beyer, Richter, & Meusinger, 1998).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and functional versatility. Gas-phase fragmentation of the protonated benzyl ester of proline has been studied, showing fragmentation reactions via electrophilic substitution and hydride transfer, which are influenced by the nature of substituents on the benzyl ester (Li, Zhang, Zhang, & Jiang, 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthesis and pharmaceutical formulations. The crystal structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester have been determined, offering insights into their extended conformation and stability (Sugino, Tanaka, & Ashida, 1978).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with various chemical agents and stability under different conditions, have been extensively explored. The CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds, for instance, demonstrate the compound's utility in organic synthesis, providing a pathway to 2-aryl-1,3-dicarbonyl compounds (Xie, Cai, & Ma, 2005).
Scientific Research Applications
Semisynthetic Resorbable Materials from Hyaluronan Esterification
Research has developed modified natural polymers, including hyaluronan derivatives obtained by chemical modification, such as partial or total esterification. These materials, including ethyl and benzyl hyaluronan esters, show promise for clinical applications due to their biocompatibility and degradable nature, suggesting a potential context for the use of N-Benzyl-D-proline ethyl ester in similar biomedical applications (Campoccia et al., 1998).
Roles of Organic Osmolytes in Plant Stress Resistance
Glycine betaine and proline are major organic osmolytes that help in osmotic adjustment under stress conditions in plants. Their study has led to insights into enhancing plant stress tolerance, possibly offering a pathway to explore the effects of similar compounds, like this compound, on plant biology (Ashraf & Foolad, 2007).
Analysis in Food and Food Packaging
Phthalate esters, used as plasticizers in food packaging, have been analyzed for their presence and effects. This research context, focusing on the analysis of esters in food-related applications, might parallel investigations into the safety and stability of this compound in similar environments (Haji Harunarashid et al., 2017).
Metalloporphyrin-Catalysed Saturated C-H Bond Functionalisation
The study of metalloporphyrin-catalyzed reactions for C-H bond functionalization in organic synthesis provides a framework that could be relevant for the synthesis or modification of compounds like this compound, highlighting the potential for selective functionalization in synthetic chemistry (Che et al., 2011).
Mechanism of Action
Target of Action
This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.
Biochemical Pathways
Given its use in peptide synthesis , it may be involved in the formation or modification of peptides
Pharmacokinetics
Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.
Result of Action
Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.
Action Environment
The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.
properties
IUPAC Name |
ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASAKCDOWUBQX-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350813 | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172478-10-3 | |
Record name | 1-(Phenylmethyl)-D-proline ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172478-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-D-proline ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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